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Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)aniline

Cat. No.: B048297

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline

This guide provides a comprehensive overview of the essential physical and chemical
properties of 2-Fluoro-5-(trifluoromethyl)aniline (CAS No. 535-52-4). Designed for
researchers, medicinal chemists, and drug development professionals, this document
synthesizes literature data with practical, field-proven methodologies for property verification.
Our objective is to furnish a reliable technical resource that supports the compound's
application in advanced chemical synthesis and pharmaceutical research.

Introduction: A Key Fluorinated Building Block

2-Fluoro-5-(trifluoromethyl)aniline, also known as 3-Amino-4-fluorobenzotrifluoride, is a
substituted aniline that serves as a critical intermediate in organic synthesis. Its unique
electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the
electronegative fluorine atom, make it a valuable precursor for creating complex molecules,
particularly in the agrochemical and pharmaceutical industries. For instance, it has been
utilized as a reactant in the synthesis of quinazoline derivatives with potential anticancer
activities[1]. Understanding its physical properties is paramount for optimizing reaction
conditions, ensuring safe handling, and developing robust purification protocols.

Section 1: Core Physicochemical Identifiers

Precise identification is the foundation of any chemical study. The structural and naming
conventions for 2-Fluoro-5-(trifluoromethyl)aniline are summarized below.
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Identifier Value Source(s)
2-fluoro-5-

IUPAC Name ) N [2]
(trifluoromethyl)aniline

CAS Number 535-52-4 [2]

Molecular Formula C7HsFaN [21[3][4]

Molecular Weight 179.11 g/mol [2]

Chemical Structure

INChl=1S/C7H5F4N/c8-5-2-1-

InChl 4(3-6(5)12)7(9,10,11)/nh1- [2]
3H,12H2
DRKWGMXFFCPZLW-

InChIKey (2]
UHFFFAOYSA-N

SMILES C1=CC(=C(C=CL1C(F)(F)F)N)F  [2][4]
3-Amino-4-

Synonyms fluorobenzotrifluoride, a,a,a,6- [2]

Tetrafluoro-m-toluidine

Section 2: Macroscopic and Thermodynamic
Properties

The macroscopic properties define the compound's physical state and behavior under various
conditions. These parameters are crucial for process design, solvent selection, and safety
assessments. The compound typically presents as a colorless to yellow or amber liquid[1][5][6].
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Property Value Notes Source(s)
Clear colorless to Visual inspection at
Appearance o ) [1][5]
amber/yellow liquid ambient temperature.
At 760 mmHg. One
N ) ] source reports a wider
Boiling Point 155 °C (lit.) [31[5][6]
range of 172.1 + 40.0
°C.
Another source
) 1.378 g/mL at 25 °C provides a calculated
Density [3][6]

(it.)

value of 1.4 £ 0.1

g/cms.

Refractive Index

n20/D 1.461 (lit.)

Measured at 20 °C
using the sodium D-

line.

[6]

Flash Point

70 °C (158 °F)

Closed cup method.
Indicates a

combustible liquid.

[5]

Vapor Pressure

1.4 £ 0.3 mmHg at 25
°C

Calculated value.

[3]

N Qualitative
Water Solubility Insoluble [7]
assessment.
A measure of
LogP 2.5/2.84 [21131[5]

lipophilicity.

Expert Insight: The discrepancy observed in the boiling point values may stem from variations

in experimental purity or atmospheric pressure during measurement. For critical applications, it

is advisable to determine the boiling point of the specific batch in use. The LogP value

suggests significant lipophilicity, which implies good solubility in nonpolar organic solvents and

poor solubility in aqueous media, a key consideration for extraction and chromatography.

Section 3: Spectroscopic and Analytical Profile
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Spectroscopic data provides an atomic-level fingerprint of the molecule, essential for structure
confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is a primary tool for confirming the aromatic substitution
pattern. The spectrum will show distinct signals for the three aromatic protons and a broad
signal for the amine (-NHz) protons. The coupling between the protons and the fluorine
atoms (*H-1°F coupling) provides definitive structural information. A representative spectrum
is available for review on ChemicalBook[8].

e 13C NMR: The carbon NMR spectrum complements the *H NMR data, showing distinct
signals for each of the seven carbon atoms in the molecule. The carbon attached to the
fluorine will exhibit a large one-bond C-F coupling constant, while the trifluoromethyl carbon
will appear as a quartet due to coupling with the three fluorine atoms. Data is available on
PubChem[2].

Infrared (IR) Spectroscopy The IR spectrum reveals the functional groups present. Key
expected absorptions include:

e N-H Stretching: A pair of bands in the 3300-3500 cm~1 region, characteristic of a primary

amine.

o C-F Stretching: Strong, sharp bands typically found in the 1100-1350 cm~1 region,
corresponding to the C-F bond of the fluoro group and the CFs group.

e Aromatic C=C Stretching: Bands in the 1450-1600 cm~1* region. An Attenuated Total
Reflectance (ATR) IR spectrum is available for this compound on PubChem, sourced from
Bio-Rad Laboratories[2].

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and
fragmentation pattern.

» Electron lonization (EI-MS): The molecular ion peak (M*) is expected at an m/z of 179,
corresponding to the molecular weight. The NIST Mass Spectrometry Data Center reports
the top peak at m/z 179, confirming the stability of the molecular ion under EI conditions[2].
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Section 4: A Self-Validating Workflow for Physical
Property Verification

To ensure the quality and consistency of 2-Fluoro-5-(trifluoromethyl)aniline for research, we
propose the following integrated workflow. This protocol is designed as a self-validating system,
where each step provides a check on the others.

Causality Statement: The rationale for this multi-step verification is that no single technique can
definitively confirm both identity and purity. A combination of macroscopic measurements
(Boiling Point, Refractive Index) and spectroscopic analysis (NMR, GC-MS) provides
orthogonal data, creating a robust and trustworthy quality control process.
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Workflow for Physical Property Verification

Initial Assessment

Sample Receipt
(CAS: 535-52-4)

;

Visual Inspection
(Color, Clarity)

Proceed if clear

Macroscopic Property Measurement

Refractive Index
(n20/D = 1.461)

:

Boiling Point Determination
(Distillation, = 155 °C)

Structural & Rurity Analysis

GC-MS Analysis
(Purity >97%, m/z = 179)

;

NMR Spectroscopy
(*H and 3C for Structure)

Final Validation

Data Correlation
(Compare all results)

[

Material Approval
(Release for use)

Quarantine & Re-evaluate

Click to download full resolution via product page
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Caption: Integrated workflow for the comprehensive verification of 2-Fluoro-5-
(trifluoromethyl)aniline.

Step-by-Step Experimental Protocols

» Visual Inspection and Refractive Index Measurement:
o Objective: Rapid, non-destructive initial quality check.
o Protocol:

1. Visually inspect the sample at room temperature. It should be a clear liquid, free of
particulates. Note the color.

2. Calibrate a digital refractometer using a standard (e.g., distilled water).
3. Place 1-2 drops of the sample on the prism.
4. Record the refractive index at 20°C. The value should be approximately 1.461.

o Trustworthiness Check: A significant deviation from the expected refractive index (>0.002)
suggests either contamination or misidentification.

¢ Boiling Point Determination via Micro-Distillation:
o Objective: To confirm the boiling point and assess for volatile impurities.
o Protocol:
1. Set up a micro-distillation apparatus in a fume hood.
2. Place 5-10 mL of the sample in the distillation flask with a boiling chip.
3. Slowly heat the flask using a heating mantle.

4. Record the temperature at which a steady distillation rate is achieved and condensate is
observed on the thermometer bulb. This is the boiling point. The expected range is ~155
°C[5][6].
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o Trustworthiness Check: A wide boiling range ( > 2 °C) indicates the presence of impurities.
A constant boiling point provides confidence in the sample's purity.

o Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:
o Objective: To quantify purity and identify any potential contaminants.
o Protocol:
1. Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

2. Inject the sample into a GC-MS system equipped with a nonpolar capillary column (e.g.,
DB-5ms).

3. Run a temperature gradient program (e.g., 50 °C to 250 °C at 10 °C/min).

4. Integrate the resulting chromatogram to determine the area percent of the main peak.
This should be =97%.

5. Analyze the mass spectrum of the main peak. It should show a molecular ion at m/z
179[2].

o Trustworthiness Check: This is the primary purity validation step. The mass spectrum
provides definitive molecular weight confirmation, validating the results from the boiling
point and refractive index measurements.

Section 5: Essential Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous chemical and must be handled with
appropriate precautions.
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Hazard Category

GHS Statements

Recommendations

H302, H312, H332: Harmful if

Avoid all personal contact. Use

Acute Toxicity swallowed, in contact with skin,  only in a well-ventilated area or
or if inhaled. fume hood.[6][9]

H315: Causes skin irritation. Wear appropriate personal
rritadi H319: Causes serious eye protective equipment (PPE),
rritation

irritation. H335: May cause including nitrile gloves, safety

respiratory irritation. goggles, and a lab coat.[6][10]

Avoid breathing vapors. Wear
Handling P261, P280 protective gloves/clothing/eye

protection.[6]

Keep container tightly closed
Storage Store below +30°C. in a dry, cool, and well-

ventilated place.[5][11]

Emergency Procedures:

» Skin Contact: Immediately wash off with plenty of soap and water[12].

e Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing[6][12].

e Inhalation: Remove person to fresh air and keep comfortable for breathing[11][12].

 Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[11][12].

Conclusion

2-Fluoro-5-(trifluoromethyl)aniline is a key chemical intermediate with a well-defined set of

physical properties. This guide provides a consolidated resource of its core characteristics,

from macroscopic appearance to detailed spectroscopic data. By following the proposed self-

validating workflow, researchers can confidently verify the identity and purity of this compound,

ensuring the integrity and reproducibility of their scientific work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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